molecular formula C16H23N B15247948 3A,5-dimethyl-2-phenyloctahydro-1H-indole CAS No. 805953-20-2

3A,5-dimethyl-2-phenyloctahydro-1H-indole

Cat. No.: B15247948
CAS No.: 805953-20-2
M. Wt: 229.36 g/mol
InChI Key: CZXHUVDKTNTDOL-UHFFFAOYSA-N
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Description

3A,5-dimethyl-2-phenyloctahydro-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A,5-dimethyl-2-phenyloctahydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time-effective .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3A,5-dimethyl-2-phenyloctahydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, amines, and ketones, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3A,5-dimethyl-2-phenyloctahydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, influencing cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3A,5-dimethyl-2-phenyloctahydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

805953-20-2

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

3a,5-dimethyl-2-phenyl-1,2,3,4,5,6,7,7a-octahydroindole

InChI

InChI=1S/C16H23N/c1-12-8-9-15-16(2,10-12)11-14(17-15)13-6-4-3-5-7-13/h3-7,12,14-15,17H,8-11H2,1-2H3

InChI Key

CZXHUVDKTNTDOL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)(CC(N2)C3=CC=CC=C3)C

Origin of Product

United States

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